4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine
Overview
Description
4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine, also known as MMTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MMTP is a heterocyclic compound that consists of a pyridine ring and a triazole ring, with a methylthio group and a methyl group attached to the triazole ring.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has also been shown to inhibit the activity of DNA topoisomerases, which are involved in the replication and transcription of DNA.
Biochemical and Physiological Effects:
4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine can induce apoptosis, or programmed cell death, in cancer cells. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has also been found to inhibit the growth of various bacterial and fungal strains. In vivo studies have shown that 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine can reduce tumor growth in mice and increase the survival rate of mice with bacterial infections.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine in lab experiments is its versatility in various fields. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine can be used in medicinal chemistry, agriculture, and material science research. Another advantage is its relatively simple synthesis method. However, one limitation of using 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine in lab experiments is its potential toxicity. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to be toxic to some cell lines and organisms at high concentrations.
Future Directions
There are many future directions for 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine research. In medicinal chemistry, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be further studied for its potential as an anticancer drug. In agriculture, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be studied for its potential as a herbicide that is safe for the environment. In material science, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be investigated for its potential use in organic electronics and optoelectronics. Additionally, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be studied for its potential as a therapeutic agent for various diseases, such as bacterial infections and fungal infections.
Scientific Research Applications
4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to exhibit antifungal, antibacterial, and anticancer activities. In agriculture, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been investigated for its potential use in organic electronics and optoelectronics.
properties
CAS RN |
57295-67-7 |
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Product Name |
4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine |
Molecular Formula |
C9H10N4S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C9H10N4S/c1-13-8(11-12-9(13)14-2)7-3-5-10-6-4-7/h3-6H,1-2H3 |
InChI Key |
SLVPRJSDSOWVHT-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SC)C2=CC=NC=C2 |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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